molecular formula C13H14N4O3S B11615356 ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

ethyl [(3Z)-3-(2-carbamothioylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

Cat. No.: B11615356
M. Wt: 306.34 g/mol
InChI Key: HJBNHJLLYYNZQA-UHFFFAOYSA-N
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Description

ETHYL 2-[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves the reaction of ethyl bromoacetate with an indole derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone . The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological activity .

Scientific Research Applications

ETHYL 2-[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness: ETHYL 2-[(3Z)-3-[(CARBAMOTHIOYLAMINO)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is unique due to its specific functional groups, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

ethyl 2-[3-(carbamothioyldiazenyl)-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C13H14N4O3S/c1-2-20-10(18)7-17-9-6-4-3-5-8(9)11(12(17)19)15-16-13(14)21/h3-6,19H,2,7H2,1H3,(H2,14,21)

InChI Key

HJBNHJLLYYNZQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N

Origin of Product

United States

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